2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL
Description
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is a naphthalen-1-ol derivative featuring a 2-position substituent composed of an amino group attached to a 4-bromo-phenyl-methyl moiety. This structural configuration confers unique electronic and steric properties due to the electron-withdrawing bromine atom and the aromatic naphthalene backbone. Its synthesis likely involves condensation reactions analogous to those described for structurally similar Schiff-base ligands, though its exact preparation route remains unspecified in the provided evidence .
Properties
CAS No. |
778576-04-8 |
|---|---|
Molecular Formula |
C17H14BrNO |
Molecular Weight |
328.2 g/mol |
IUPAC Name |
2-[amino-(4-bromophenyl)methyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-8-5-12(6-9-13)16(19)15-10-7-11-3-1-2-4-14(11)17(15)20/h1-10,16,20H,19H2 |
InChI Key |
IRBLEEOXFMMVEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Naphthalen-1-ol Core with Bromophenyl Substitution
A common approach involves starting from 1-naphthol derivatives, which are functionalized at the 2-position to introduce the amino-(4-bromo-phenyl)-methyl substituent. One reported method is the condensation of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone with diamines, which forms Schiff base intermediates that can be further reduced or modified to yield the target compound or its analogs.
Aminomethylation via Halogenoacetamide Intermediates
Another key synthetic route involves the reaction of halogenoacetamides with phenolic compounds to introduce aminomethyl groups. According to patent literature, reacting 2-methoxymethyl-4-nitrophenol derivatives with bromoacetamide or iodoacetamide under reflux in dipolar aprotic solvents (e.g., acetone, ethylene glycol dimethyl ether) facilitates the formation of aminomethylated intermediates. The reaction is often catalyzed by iodide salts (e.g., sodium iodide) to improve conversion rates.
- The reaction conditions typically involve heating at reflux temperatures in solvents with boiling points below 200 °C.
- Bases such as sodium carbonate or potassium carbonate are used to promote rearrangement or subsequent transformations.
This methodology can be adapted for the 4-bromo-phenyl substituted naphthol by selecting appropriate halogenoacetamides and reaction conditions.
Catalytic Hydrogenation and Salt Formation
Following aminomethylation and rearrangement steps, catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure at room or slightly elevated temperature reduces nitro groups to amino groups. The free base product is sensitive to oxidation and is typically isolated as stable acid salts (e.g., hydrochloride or sulfate salts) to facilitate purification and crystallization.
Alternative Synthetic Routes Using Bromomethyl Scaffolds
Research has also demonstrated the use of bromomethyl-substituted scaffolds derived from Meldrum’s acid or β-keto acids for introducing brominated phenyl and amino functionalities. These methods involve:
- Synthesis of brominated Meldrum’s acid derivatives by coupling Meldrum’s acid with bromoacetic acid.
- Cyclocondensation reactions with thiazoline derivatives to form target compounds in moderate to high yields.
- Subsequent functionalization steps to introduce amines or amides, using reagents such as benzoyl chloride or naphthoyl chloride.
- Introduction of C–O linkages via reactions with phenols or naphthols in the presence of cesium carbonate in dimethylformamide at low temperature, yielding high purity products.
These approaches provide alternative pathways to synthesize complex brominated amino-naphthol derivatives.
Comparative Summary of Preparation Methods
In-Depth Research Findings and Notes
- The use of iodide catalysis in aminomethylation reactions significantly enhances the reaction rate and yield, especially when less reactive bromoacetamides are used instead of iodoacetamides.
- Temperature control is critical during rearrangement steps; temperatures between 80 and 120 °C are optimal to avoid degradation products.
- The isolation of amino compounds as acid salts improves stability and facilitates crystallization, which is important for handling sensitive free bases.
- Schiff base intermediates derived from 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone have been successfully characterized by multiple spectroscopic techniques, confirming the structural integrity of the synthesized compounds.
- Bromomethyl scaffolds derived from Meldrum’s acid provide a robust platform for introducing diverse substituents, including amino and hydroxyl groups, allowing for structural diversification of the target molecule.
Data Table: Reaction Conditions and Yields for Key Steps
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminomethylation | 2-methoxymethyl-4-nitrophenol + bromoacetamide + NaI | Acetone or ethylene glycol dimethyl ether | Reflux (~56 °C for acetone) | >80 | Iodide catalysis critical for yield |
| Rearrangement to nitroaniline | Dimethylformamide + sodium carbonate | Dimethylformamide | 80–120 °C | 75–85 | Avoid >140 °C to prevent degradation |
| Catalytic hydrogenation | Pd/C + H2 | Ethanol or suitable solvent | Room temperature | >90 | Produces free base, sensitive to oxidation |
| Schiff base formation | 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone + diamine | Ethanol or similar | Reflux | 70–85 | Characterized by UV, FT-IR, NMR |
| Bromomethyl scaffold synthesis | Meldrum’s acid + bromoacetic acid | Suitable organic solvent | Ambient to reflux | 64–74 | Purity of intermediates critical |
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL is used extensively in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and functions.
Medicinal Chemistry: Investigated for potential therapeutic properties and drug development.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best understood through comparison with analogous naphthalen-1-ol derivatives. Key differences arise from substituent variations, which influence molecular properties, biological activity, and applications.
Structural and Molecular Comparisons
The table below highlights critical distinctions between 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL and selected analogues:
*Note: The molecular formula and weight of the target compound are estimated based on structural analogs due to incomplete data in the evidence.
Physicochemical Properties
Q & A
Q. What are the common synthetic routes for preparing 2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL?
Methodological Answer: The compound is typically synthesized via acid-catalyzed cleavage of oxazine derivatives. For example, refluxing a brominated oxazine precursor (e.g., 8-bromo-1,3-bis(4-chlorophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine) with 20% HCl for 6 hours yields the hydrochloride salt, which is neutralized with NHOH and purified via recrystallization . Key steps include:
- Reagents : Concentrated HCl, NHOH, ethyl acetate.
- Conditions : Reflux (6 h), extraction, drying (NaSO), and recrystallization.
- Yield Optimization : Adjusting reaction time and acid concentration improves purity.
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol):
- Crystal System : Triclinic (space group ) with unit cell parameters .
- Hydrogen Bonding : Intramolecular O–H⋯N and intermolecular N–H⋯O interactions stabilize the crystal lattice .
- Data Collection : Rigaku Mercury CCD diffractometer with , ensuring high precision .
Advanced Research Questions
Q. How do steric and electronic effects of the bromophenyl group influence reactivity?
Methodological Answer: The bromine atom’s electronegativity and size alter reaction pathways:
- Substitution Reactions : Bromine acts as a leaving group in nucleophilic aromatic substitution (e.g., with OH or RO), requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures .
- Comparative Reactivity : Brominated analogs exhibit slower reaction kinetics compared to chloro derivatives due to larger atomic size but higher selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Table 1: Reactivity Comparison with Halogenated Analogs
Q. What crystallographic techniques resolve contradictions in reported molecular conformations?
Methodological Answer: Discrepancies in dihedral angles (e.g., naphthalen-ol vs. bromophenyl torsion) are resolved via:
- High-Resolution SC-XRD : Confirms a dihedral angle of between aromatic systems, stabilized by O–H⋯N hydrogen bonds .
- DFT Calculations : Validate experimental data by modeling intramolecular interactions (e.g., B3LYP/6-31G* level) .
- Packing Analysis : Identifies [100] chain formation via C–H⋯π and π–π stacking (centroid distance = 3.783 Å) .
Q. How does this compound interact with biological targets?
Methodological Answer: The amino and hydroxyl groups enable dual binding modes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
